![molecular formula C8H7F3N2O B6141941 N'-hydroxy-3-(trifluoromethyl)benzene-1-carboximidamide CAS No. 1219626-08-0](/img/structure/B6141941.png)
N'-hydroxy-3-(trifluoromethyl)benzene-1-carboximidamide
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Overview
Description
“N’-hydroxy-3-(trifluoromethyl)benzene-1-carboximidamide” is a chemical compound with the molecular formula C8H7F3N2O . It has a molecular weight of 204.15 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “N’-hydroxy-3-(trifluoromethyl)benzene-1-carboximidamide” is 1S/C8H7F3N2O/c9-8(10,11)6-4-2-1-3-5(6)7(12)13-14/h1-4,7H,12H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“N’-hydroxy-3-(trifluoromethyl)benzene-1-carboximidamide” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.Scientific Research Applications
N'-hydroxy-3-(trifluoromethyl)benzene-1-carboximidamide has a wide range of applications in scientific research, including drug design, drug delivery, and biocatalysis. It has been used to create drug-like molecules with improved solubility and bioavailability, as well as to create enzyme inhibitors and other molecules with therapeutic potential. This compound has also been used as a catalyst for organic reactions, as a reagent in organic synthesis, and as a stabilizing agent for proteins and other macromolecules.
Mechanism of Action
N'-hydroxy-3-(trifluoromethyl)benzene-1-carboximidamide acts as a ligand, binding to proteins and other macromolecules to form complexes. This binding is reversible and can be used to control the activity of proteins and other molecules. This compound can also be used to modulate the activity of enzymes, as it is capable of binding to their active sites and altering their function.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, and to increase the solubility of drugs in aqueous solutions. It has also been found to act as an antioxidant, and to protect cells from oxidative stress. In addition, this compound has been found to have anti-inflammatory and anti-microbial effects.
Advantages and Limitations for Lab Experiments
N'-hydroxy-3-(trifluoromethyl)benzene-1-carboximidamide has several advantages over other compounds when used in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is highly soluble in aqueous solutions. In addition, this compound is stable at a wide range of temperatures and pH levels. However, it has some drawbacks as well. This compound is a hydrophobic molecule, which can make it difficult to work with in aqueous solutions. In addition, it is not as stable as some other compounds and can degrade over time.
Future Directions
N'-hydroxy-3-(trifluoromethyl)benzene-1-carboximidamide has a wide range of potential applications in scientific research. In the future, it could be used to create drug-like molecules with improved solubility and bioavailability, as well as to create enzyme inhibitors and other molecules with therapeutic potential. It could also be used to modulate the activity of enzymes, as well as to create novel catalysts for organic reactions. In addition, this compound could be used to create new proteins and other macromolecules with improved stability. Finally, this compound could be used to create novel compounds with antioxidant and anti-inflammatory properties.
Synthesis Methods
N'-hydroxy-3-(trifluoromethyl)benzene-1-carboximidamide can be synthesized through a two-step process. The first step involves the reaction of trifluoromethylbenzene with an imidazole in aqueous solution. The second step involves the reaction of the resulting product with N-hydroxybenzamide to form this compound. The reaction is carried out in an inert atmosphere and at a temperature of 80°C.
properties
IUPAC Name |
N'-hydroxy-3-(trifluoromethyl)benzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)6-3-1-2-5(4-6)7(12)13-14/h1-4,14H,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGBSARAGZEWGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C(=N\O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
40067-80-9 |
Source
|
Record name | 3-(Trifluoromethyl)benzamidoxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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